![molecular formula C24H20N2OS B296732 4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B296732.png)
4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, also known as MNS, is a compound that has gained attention in scientific research due to its potential therapeutic properties. MNS has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use in treating neurological disorders.
作用機序
The exact mechanism of action of 4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This compound has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory effects and to protect against oxidative stress. This compound has also been studied for its potential use in treating neurological disorders, as it has been shown to have neuroprotective effects.
実験室実験の利点と制限
One advantage of using 4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells relatively unaffected. However, one limitation is that this compound is not very water-soluble, which can make it difficult to use in certain types of experiments.
将来の方向性
There are several potential future directions for research on 4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile. One area of interest is its potential use in combination with other anticancer drugs, as studies have shown that this compound can enhance the effectiveness of certain chemotherapy drugs. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile can be synthesized using a multistep process, starting with the reaction of 2-naphthalenemethanethiol with 4-methylbenzaldehyde. The resulting product is then reacted with a pyridine derivative to form this compound.
科学的研究の応用
4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that this compound inhibits the growth of several types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
分子式 |
C24H20N2OS |
|---|---|
分子量 |
384.5 g/mol |
IUPAC名 |
4-(4-methylphenyl)-6-(naphthalen-2-ylmethylsulfanyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C24H20N2OS/c1-16-6-9-19(10-7-16)21-13-23(27)26-24(22(21)14-25)28-15-17-8-11-18-4-2-3-5-20(18)12-17/h2-12,21H,13,15H2,1H3,(H,26,27) |
InChIキー |
ODHPUETVBUGHRO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC3=CC4=CC=CC=C4C=C3 |
正規SMILES |
CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2,3-dimethylphenoxy)ethanone](/img/structure/B296650.png)
![1-[(3,4,5-Triethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B296651.png)


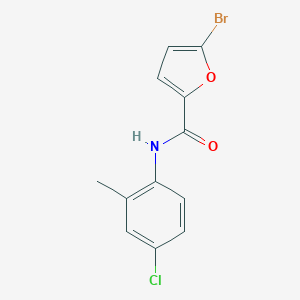
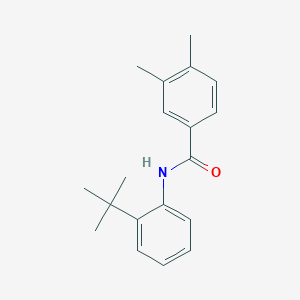
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3,4-dimethylbenzamide](/img/structure/B296660.png)


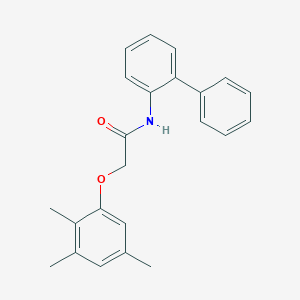
![2-(2-bromo-4-ethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B296665.png)
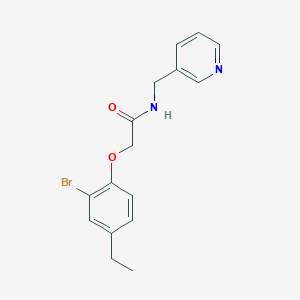
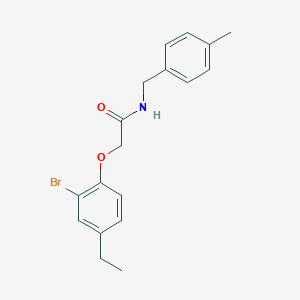
![Methyl 2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B296670.png)
